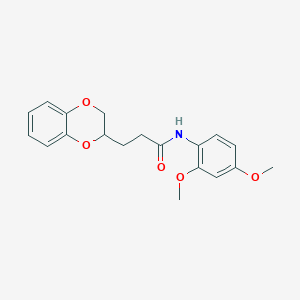
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide
説明
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide, also known as BDP, is a chemical compound that has been widely used in scientific research. BDP is a potent inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme, which plays a critical role in epigenetic regulation. The inhibition of LSD1 by BDP has been shown to have significant implications in the fields of cancer research, neurology, and psychiatry.
作用機序
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide involves the inhibition of the LSD1 enzyme, which plays a critical role in epigenetic regulation. LSD1 is involved in the removal of methyl groups from histone proteins, which can lead to changes in gene expression. The inhibition of LSD1 by 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide leads to the accumulation of methyl groups on histone proteins, which can lead to changes in gene expression and cellular function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide are complex and depend on the specific context of its use. In cancer cells, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide has been shown to inhibit cell growth and induce apoptosis. In neurology, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In psychiatry, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
実験室実験の利点と制限
The advantages of using 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide in lab experiments include its potent inhibitory effects on LSD1, its ability to induce changes in gene expression and cellular function, and its potential applications in cancer research, neurology, and psychiatry. The limitations of using 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide in lab experiments include its complex synthesis method, its potential toxicity, and the need for expertise in organic chemistry.
将来の方向性
There are several future directions for the research on 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide. One potential direction is the development of more efficient and scalable synthesis methods for 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide. Another potential direction is the investigation of the potential applications of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide in other fields, such as immunology and infectious diseases. Additionally, the development of novel LSD1 inhibitors based on the structure of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide could lead to the discovery of new drugs for the treatment of cancer, neurology, and psychiatry.
科学的研究の応用
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide has been extensively studied for its potential applications in cancer research, neurology, and psychiatry. In cancer research, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In psychiatry, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
特性
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-(2,4-dimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-22-13-7-9-15(18(11-13)23-2)20-19(21)10-8-14-12-24-16-5-3-4-6-17(16)25-14/h3-7,9,11,14H,8,10,12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEFTLGQTNSLQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCC2COC3=CC=CC=C3O2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4-dimethoxyphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4174600.png)
![N-{7-[(2-chlorophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-methoxybenzamide](/img/structure/B4174603.png)
![2-(2-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4174606.png)
amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4174614.png)
![2-iodo-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4174619.png)
![ethyl 4-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4174630.png)
![N-[4-({2-[(2-sec-butylphenoxy)acetyl]hydrazino}carbonyl)phenyl]-2-methylpropanamide](/img/structure/B4174641.png)
![N-(4-ethylphenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4174647.png)
![ethyl 6-amino-5-cyano-8'-ethyl-2,4',4',6'-tetramethyl-2'-oxo-5',6'-dihydro-4'H-spiro[pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B4174648.png)
![12-(4-methylphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4174655.png)
![N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4174656.png)
![1-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4174669.png)
![5-bromo-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4174678.png)
![N-2,1,3-benzothiadiazol-4-yl-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4174684.png)